Fluopipamine

Herbicide Discovery Cellulose Biosynthesis Chemical Genetics

Cellulose biosynthesis inhibitor (CBI) research is limited by cross-resistance confounds-mutations conferring resistance to isoxaben or flupoxam do not predict fluopipamine sensitivity. Fluopipamine addresses this gap with a distinct resistance mutation profile (G1009S, R292C), non-overlapping with established CBIs. • Unique resistance mutations (G1009S, R292C) vs. flupoxam (G1009D, P1010L, G1013F) enable definitive CESA1 binding site mapping • Robust CESA hyperaccumulation phenotype supports live-cell confocal imaging of cellulose synthase trafficking • IC50 0.78 μM provides appropriate potency for chemical genetic screens with minimal off-target cytotoxicity

Molecular Formula C22H26FN7O
Molecular Weight 423.5 g/mol
Cat. No. B5048541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluopipamine
Molecular FormulaC22H26FN7O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
InChIKeyAISYIQGVADELBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluopipamine: Procurement-Ready CESA1 Antagonist for Herbicide Discovery and Cellulose Biosynthesis Research


Fluopipamine is a 1,3,5-triazine-2,4-diamine small molecule identified as a putative antagonist of cellulose synthase enzyme 1 (CESA1) from a phenotypic screen of 50,000 compounds for pre-emergent herbicidal activity [1]. It exhibits a measured IC50 of 0.78 μM against CESA1 function in etiolated Arabidopsis thaliana seedlings . The compound is chemically defined as 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 885902-66-9), with a molecular weight of 423.49 g/mol and the molecular formula C22H26FN7O .

Why In-Class CESA Antagonists Cannot Be Simply Substituted for Fluopipamine


Cellulose biosynthesis inhibitors (CBIs) represent a valuable but structurally diverse class of herbicidal leads, where subtle variations in chemical structure translate to distinct resistance profiles and binding modalities [1]. Forward genetic screens and in silico docking studies reveal that established CBIs such as isoxaben, flupoxam, and quinoxyphen engage CESA1 through partially non-overlapping binding sites and elicit resistance via distinct sets of amino acid substitutions [2]. Fluopipamine induces a unique mutation profile (G1009S and R292C) that differs from those conferring resistance to flupoxam (G1009D, P1010L, G1013F) and quinoxyphen (G620E, A903V) [3]. This lack of cross-resistance means that a researcher cannot assume functional equivalence or substitute fluopipamine with another CESA antagonist without altering the experimental interpretation or the resistance selection pressure. The quantitative evidence below substantiates these mechanistic differences for procurement and experimental design.

Fluopipamine Quantitative Differentiation Evidence: Comparative Potency, Phenotype, and Resistance Profile


CESA1 Antagonist Potency of Fluopipamine in Arabidopsis

Fluopipamine demonstrates a measured IC50 of 0.78 μM for inhibition of cellulose synthase 1 (CESA1) function in etiolated Arabidopsis seedlings [1]. This value places it in the low micromolar range typical of many research-grade CESA antagonists, but direct head-to-head IC50 comparisons with other CBIs under identical assay conditions are not yet available in the primary literature.

Herbicide Discovery Cellulose Biosynthesis Chemical Genetics

Comparative [14C]Glucose Incorporation into Cellulose: Fluopipamine vs. Isoxaben

In radiolabeled glucose uptake experiments, incubation with 10 nM isoxaben resulted in an 83% decrease in [14C]glucose incorporation into cellulose relative to DMSO controls [1]. Fluopipamine was tested at 20 μM and likewise decreased glucose uptake, though the study does not report a directly comparable percentage inhibition for fluopipamine at an equivalent nanomolar concentration [2]. This highlights that while both compounds inhibit cellulose biosynthesis, the quantitative inhibition dynamics differ substantially in both concentration range and magnitude.

Cellulose Biosynthesis Inhibition Radiolabeled Tracer Assay Herbicide Mode of Action

Resistance Mutation Profile: Fluopipamine vs. Flupoxam and Quinoxyphen

Forward genetic screening for fluopipamine resistance in Arabidopsis identified two loci linked to CESA1, with specific resistance-conferring mutations mapped to G1009S and R292C [1]. In contrast, resistance to flupoxam is conferred by mutations at G1009D, P1010L, and G1013F, while resistance to quinoxyphen maps to G620E and A903V [2]. This distinct mutation spectrum indicates that fluopipamine engages CESA1 via a binding interaction that is partially non-overlapping with that of flupoxam and quinoxyphen.

Herbicide Resistance Target-Site Mutation CESA1 Structure

Phenotypic Differentiation: Fluopipamine vs. Oryzalin Microtubule Effects

Fluopipamine treatment (20 μM) induces characteristic CESA inhibition phenotypes in Arabidopsis seedlings, including loss of anisotropic cellular expansion and swollen roots, consistent with primary cell wall disruption [1]. In contrast, the microtubule inhibitor oryzalin (20 μM) produces a distinct cellular phenotype associated with microtubule depolymerization, confirming that fluopipamine does not exert its effects through microtubule disruption [2].

Phenotypic Screening Cell Wall Biology Microtubule Organization

CESA Hyperaccumulation at the Plasma Membrane: A Fluopipamine-Specific Cellular Readout

Live-cell imaging of etiolated Arabidopsis seedlings reveals that fluopipamine treatment causes hyperaccumulation of CESA complexes at the plasma membrane [1]. This phenotype is consistent with a mechanism wherein CESA catalytic activity is inhibited while trafficking to the plasma membrane continues, leading to CESA crowding at the membrane. While other CBIs such as isoxaben also affect CESA dynamics, the magnitude and kinetics of CESA hyperaccumulation can serve as a compound-specific cellular signature for experimental validation.

Live-Cell Imaging CESA Trafficking Cellulose Biosynthesis

In Silico Docking Suggests a Distinct Binding Site at the CESA Protein Interface

In silico docking of fluopipamine, quinoxyphen, and flupoxam against various CESA1 mutations suggests that fluopipamine binds at an alternative site located at the interface between CESA proteins, which may be necessary to preserve cellulose polymerization in the presence of the compound [1]. This contrasts with docking predictions for flupoxam and quinoxyphen, which indicate distinct interaction surfaces on the CESA complex.

Molecular Docking CESA Structure Binding Site Prediction

Fluopipamine Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting CESA1 Binding Site Heterogeneity via Resistance Mutant Profiling

Fluopipamine's distinct resistance mutation profile (G1009S and R292C) makes it a superior choice for experiments designed to map the structural determinants of CESA1 antagonist binding [1]. Researchers can use fluopipamine in parallel with flupoxam and quinoxyphen to generate complementary resistance mutants, enabling comprehensive mapping of the CESA1 binding surface. Procurement is recommended for laboratories conducting forward genetic screens aimed at identifying novel CESA1 alleles that confer compound-specific resistance.

Live-Cell Imaging of CESA Trafficking and Plasma Membrane Dynamics

The robust CESA hyperaccumulation phenotype induced by fluopipamine provides a reliable cellular readout for live-cell confocal microscopy studies of cellulose synthase trafficking [1]. Fluopipamine is well-suited for time-lapse imaging experiments where the kinetics of CESA delivery to and retention at the plasma membrane are being quantified. Its distinct phenotypic signature (swollen roots, loss of anisotropic expansion) also facilitates rapid visual screening in chemical genetic modifier screens.

Chemical Genetic Screens for CESA1 Interactors and Modifiers

With an IC50 of 0.78 μM, fluopipamine is appropriately potent for use in chemical genetic screens in Arabidopsis without inducing excessive off-target cytotoxicity [1]. The compound can be employed as a selective pressure agent to identify suppressor or enhancer mutations that modulate CESA1 function or cellulose biosynthesis. Procurement is advised for academic and agrochemical discovery groups seeking to expand the chemical genetic toolkit for plant cell wall biology.

Resistance Management Studies and Cross-Resistance Assessment

Because fluopipamine elicits resistance via mutations (G1009S, R292C) that are largely non-overlapping with those conferring resistance to flupoxam and isoxaben, it is a valuable tool for agrochemical researchers investigating cross-resistance patterns among CBIs [2]. Fluopipamine can be used in rotational studies or in vitro selection experiments to assess whether weeds resistant to commercial CBIs exhibit altered sensitivity to this novel chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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